Suregadolide A

Description

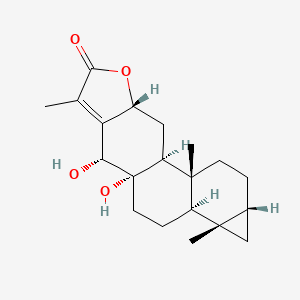

Suregadolide A is a bioactive secondary metabolite isolated from Suregada multiflora (syn. Gelonium multiflorum), a plant species traditionally used in ethnomedicine for treating infections and skin diseases. Pharmacological studies highlight its inhibitory effects on fungal strains such as RAD+ and RAD52 mutant yeast, with a 12 mm inhibition zone at minimal concentrations . Its mechanism of action involves disrupting fungal cell membrane integrity and interfering with DNA repair pathways in yeast models .

Properties

Molecular Formula |

C20H28O4 |

|---|---|

Molecular Weight |

332.4 g/mol |

IUPAC Name |

(1S,2R,5R,7S,8R,11S,12R,17R)-11,12-dihydroxy-2,7,14-trimethyl-16-oxapentacyclo[9.7.0.02,8.05,7.013,17]octadec-13-en-15-one |

InChI |

InChI=1S/C20H28O4/c1-10-15-12(24-17(10)22)8-14-18(2)6-4-11-9-19(11,3)13(18)5-7-20(14,23)16(15)21/h11-14,16,21,23H,4-9H2,1-3H3/t11-,12-,13+,14+,16-,18-,19+,20+/m1/s1 |

InChI Key |

ZZRMOWIKHWOSFN-LAFNOEKWSA-N |

Isomeric SMILES |

CC1=C2[C@@H](C[C@H]3[C@@]4(CC[C@@H]5C[C@@]5([C@H]4CC[C@]3([C@@H]2O)O)C)C)OC1=O |

Canonical SMILES |

CC1=C2C(CC3C4(CCC5CC5(C4CCC3(C2O)O)C)C)OC1=O |

Synonyms |

suregadolide A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Suregadolide A belongs to a family of terpenoid derivatives with overlapping biological activities but distinct structural and functional profiles. Below is a comparative analysis with key analogues:

Table 1: Structural and Pharmacological Comparison

Key Findings

Antifungal Specificity: this compound outperforms Helioscopinolide A and Epifriedelinol in antifungal activity, particularly against DNA repair-deficient yeast strains, likely due to its lactone ring enhancing membrane penetration . Unlike Epifriedelinol, which targets bacterial cell walls, this compound disrupts fungal DNA repair mechanisms, reducing resistance development .

A2AR Binding and Cancer Immunotherapy: this compound shows the highest A2AR binding affinity (−9.9 kcal/mol) among Suregada-derived compounds, surpassing Suregadolide B (−9.2 kcal/mol) and rivaling Suremulol A (−9.8 kcal/mol). However, Suremulol A’s higher Drugscore (3364 vs. 768 for this compound) suggests better druggability despite similar potency .

Structural Determinants of Activity :

- The absence of rotatable bonds (NBR=0) in this compound enhances metabolic stability compared to Suremulol A (NBR=1), making it more suitable for oral administration .

- Suregadolide B’s lower affinity (−9.2 kcal/mol) correlates with its higher clogP (3.11 vs. 2.58), indicating reduced solubility and target engagement .

Therapeutic Trade-offs :

- While Suremulol A has superior A2AR antagonism, its higher polar surface area (TPSA=60.69 Å vs. 66.76 Å for this compound) may limit blood-brain barrier penetration, restricting its use in neurological cancers .

Research Implications and Limitations

- Synergistic Combinations: Co-administration of this compound with Epifriedelinol could broaden antimicrobial coverage by targeting both fungal and bacterial pathogens .

- Gaps in Data : Structural elucidation of this compound’s lactone moiety and its role in A2AR binding remains incomplete. Comparative in vivo pharmacokinetic studies with Suremulol A are also lacking .

- Clinical Relevance : Compliance with Lipinski/Vebers rules positions this compound as a lead candidate for preclinical development, though toxicity profiles require further validation .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for the synthesis and purification of Suregadolide A?

- Methodological Answer : Synthesis protocols should prioritize stereochemical fidelity due to the compound’s likely complex macrocyclic structure. Use stepwise solid-phase synthesis or modular enzymatic approaches, validated via high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purity ≥95% . For purification, gradient elution in reverse-phase chromatography with C18 columns is advised, coupled with nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity .

Q. How can researchers resolve discrepancies in structural elucidation data for Suregolide A (e.g., conflicting NMR or X-ray crystallography results)?

- Methodological Answer : Cross-validate findings using complementary techniques:

- NMR : Assign proton and carbon signals with 2D experiments (COSY, HSQC, HMBC) to resolve overlapping peaks.

- X-ray Crystallography : Optimize crystallization conditions (e.g., solvent diffusion methods) to improve diffraction quality.

- Computational Modeling : Compare experimental data with density functional theory (DFT)-predicted chemical shifts or molecular dynamics simulations .

Q. What in vitro and in vivo models are appropriate for preliminary bioactivity screening of this compound?

- Methodological Answer :

- In Vitro : Use cell-line panels (e.g., NCI-60) for cytotoxicity profiling. For target-specific assays (e.g., kinase inhibition), employ fluorescence polarization or surface plasmon resonance (SPR) to quantify binding affinity.

- In Vivo : Prioritize zebrafish models for rapid toxicity and efficacy screening before advancing to murine xenografts. Ensure dose-response curves are statistically powered (n ≥ 6 per group) to minimize Type I/II errors .

Advanced Research Questions

Q. How can researchers investigate the molecular mechanism of action of this compound when initial omics data (e.g., transcriptomics, proteomics) yield ambiguous pathways?

- Methodological Answer :

- Multi-Omics Integration : Apply weighted gene co-expression network analysis (WGCNA) to identify conserved pathways across datasets.

- CRISPR-Cas9 Knockout : Validate candidate targets (e.g., kinases, receptors) in isogenic cell lines to confirm functional relevance.

- Thermal Proteome Profiling (TPP) : Track protein stability shifts upon compound treatment to pinpoint direct interactors .

Q. What strategies address contradictions between biochemical assay data and computational docking predictions for this compound’s target binding?

- Methodological Answer :

- Experimental Validation : Use alanine scanning mutagenesis to test predicted binding residues.

- Ensemble Docking : Account for protein flexibility by docking against multiple conformational states (e.g., molecular dynamics snapshots).

- Binding Kinetics : Perform stopped-flow fluorimetry to measure association/dissociation rates, reconciling static models with dynamic behavior .

Q. How can structure-activity relationship (SAR) studies optimize this compound analogs while avoiding synthetic intractability?

- Methodological Answer :

- Fragment-Based Design : Screen truncated analogs to identify core pharmacophores, then incrementally reintroduce substituents.

- Late-Stage Diversification : Employ click chemistry (e.g., azide-alkyne cycloaddition) to modify peripheral groups without altering the macrocycle.

- Predictive QSAR Models : Train machine learning algorithms on existing bioactivity data to prioritize synthetically feasible modifications .

Q. What experimental controls are critical when studying synergistic effects between this compound and approved therapeutics?

- Methodological Answer :

- Isobolographic Analysis : Quantify synergy using the combination index (CI) method, ensuring dose ranges are sub-therapeutic in monotherapy arms.

- Off-Target Profiling : Use kinase selectivity screens or phenotypic profiling (e.g., Cell Painting) to rule out additive artifacts.

- Pharmacokinetic Compatibility : Co-administer compounds in vivo with staggered dosing to assess metabolic interference .

Q. How should researchers evaluate the long-term stability of this compound under varying storage and formulation conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, monitoring degradation products via LC-MS.

- Lyophilization Stability : Test cryoprotectants (e.g., trehalose) for freeze-dried formulations, assessing reconstitution efficiency and particle size.

- Accelerated Stability Models : Apply the Arrhenius equation to predict shelf-life at 25°C based on high-temperature data .

Methodological Best Practices

- Data Quality : Ensure raw datasets (e.g., NMR spectra, assay readouts) are archived in FAIR-compliant repositories for reproducibility .

- Error Analysis : Quantify instrumental uncertainty (e.g., NMR signal-to-noise ratios) and biological variability (e.g., CV% in replicates) in all conclusions .

- Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for experimental reporting and obtain IACUC approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.